BenchChemオンラインストアへようこそ!

3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate

Synthetic intermediate validation Process chemistry MCT1 inhibitor synthesis

Pre-installed N-isopropylamino group maps directly to AZD3965 N1-isopropyl substituent, eliminating additional N-alkylation steps, regioselectivity issues, and impurity risks. Mixed ester pattern (4-ethyl, 3-methyl) provides orthogonal deprotection handles for convergent synthesis. Procure this exact CAS 491614-24-5 to lock in synthesis route traceable to clinical-grade AZD3965 manufacturing. Ideal for SAR studies, CMC process validation, and preclinical MCT1 inhibitor research.

Molecular Formula C13H19NO4S
Molecular Weight 285.36 g/mol
CAS No. 491614-24-5
Cat. No. B031466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate
CAS491614-24-5
Synonyms2-Methyl-5-[(1-methylethyl)amino]-3,4-thiophenedicarboxylic Acid 4-Ethyl 3-Methyl Ester
Molecular FormulaC13H19NO4S
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C(=O)OC)C)NC(C)C
InChIInChI=1S/C13H19NO4S/c1-6-18-13(16)10-9(12(15)17-5)8(4)19-11(10)14-7(2)3/h7,14H,6H2,1-5H3
InChIKeyGFDSNFJEIRXNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate (CAS 491614-24-5): A Validated AZD3965 Intermediate for MCT1-Targeted Research


3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate (CAS 491614-24-5; molecular formula C13H19NO4S; MW 285.36) is a polysubstituted thiophene-3,4-dicarboxylate ester bearing a mixed ethyl/methyl ester motif, a 5-methyl group, and a 2-isopropylamino substituent . The compound is classified within the 2-aminothiophene dicarboxylate family but is distinguished by its N-alkyl substitution pattern. It is structurally defined by canonical SMILES CCOC(=O)C1=C(SC(=C1C(=O)OC)C)NC(C)C and InChI Key GFDSNFJEIRXNSK-UHFFFAOYSA-N . Its primary documented application is as a synthetic intermediate in the manufacture of AZD3965 (CAS 1448671-31-5), a first-in-class, orally bioavailable monocarboxylate transporter 1 (MCT1) inhibitor that has completed Phase I clinical evaluation in advanced cancer [1].

Why Generic Thiophene-3,4-dicarboxylate Building Blocks Cannot Replace CAS 491614-24-5 in MCT1 Inhibitor Synthesis


Simple amino-substituted thiophene-3,4-dicarboxylate esters – such as the diethyl (CAS 321736-09-8) or dimethyl (CAS 811865-16-4) 2-amino-5-methyl analogs – lack the N-isopropyl substitution that is structurally required for downstream elaboration into the thieno[2,3-d]pyrimidinedione core of AZD3965 . The 2-isopropylamino group on CAS 491614-24-5 serves as a pre-installed N-alkyl handle that directly maps onto the N1-isopropyl substituent of the final AZD3965 scaffold, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione [1]. Replacing this intermediate with a primary 2-amino analog would necessitate additional N-alkylation steps, introducing regioselectivity challenges, potential yield losses, and the risk of generating impurities that compromise active pharmaceutical ingredient (API) purity. Furthermore, the mixed ester pattern (4-ethyl, 3-methyl) provides orthogonal deprotection handles that can be exploited in convergent synthetic strategies . Procurement of the exact CAS 491614-24-5 intermediate therefore locks in a synthesis route that is directly traceable to the clinical-grade AZD3965 manufacturing process [2].

Quantitative Differentiation Evidence for CAS 491614-24-5 versus Closest Analogs and Alternative MCT1 Intermediates


Synthetic Route Provenance: Direct Traceability to a Phase I Clinical Candidate (AZD3965) Versus Generic Building Blocks

CAS 491614-24-5 is explicitly documented by multiple independent vendors and the Delta-B reference database as an intermediate in the synthesis of AZD3965, a first-in-class MCT1 inhibitor that has completed Phase I dose-escalation (NCT01791595) [1]. In contrast, the closest structural analogs – diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 321736-09-8) and dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 811865-16-4) – are sold as generic building blocks with no documented role in any MCT1-targeted synthetic route . The connection between CAS 491614-24-5 and AZD3965 is further corroborated by the Polanski et al. reference (Clin Cancer Res, 2014) cited on the Delta-B product page [2].

Synthetic intermediate validation Process chemistry MCT1 inhibitor synthesis

Target Engagement Potency of the Downstream API (AZD3965): MCT1 Ki = 1.6 nM with 6-Fold Selectivity Over MCT2

The final drug substance derived from CAS 491614-24-5, AZD3965, exhibits a Ki of 1.6 nM for human MCT1, with 6-fold selectivity over MCT2 (Ki ~9.6 nM) and no inhibition of MCT4 at concentrations up to 10 µM . This binding profile was confirmed in the Phase I clinical trial publication, which states: 'AZD3965 binds to human MCT1 with high affinity (Ki 1.6 nM)' [1]. For comparison, the structurally distinct MCT1 inhibitor AR-C155858 (CAS 496791-37-8) exhibits Kis of 2.3 nM for MCT1 and 10 nM for MCT2, representing only ~4.3-fold selectivity . The 6-fold MCT1/MCT2 selectivity window of AZD3965 is considered advantageous for minimizing potential off-target effects mediated through MCT2 inhibition in tissues where MCT2 is physiologically important.

MCT1 inhibition Binding affinity Transporter selectivity

In Vivo Antitumor Efficacy: AZD3965 Tumor Growth Inhibition in SCLC and Lymphoma Xenograft Models

AZD3965, the drug substance accessed via CAS 491614-24-5, demonstrated significant tumor growth inhibition in multiple in vivo models. In the COR-L103 SCLC xenograft, AZD3965 reduced tumor growth and increased intratumor lactate levels, confirming target engagement [1]. In the Raji Burkitt's lymphoma model, AZD3965 caused lactate accumulation and significant tumor growth inhibition [2]. These in vivo findings distinguish the AZD3965 pathway from earlier-generation MCT1 inhibitors such as AR-C155858, for which in vivo efficacy data in tumor models has been less extensively characterized in peer-reviewed literature. The clinical translatability was subsequently demonstrated: the Phase I trial established a recommended Phase 2 dose (RP2D) of 10 mg twice daily with evidence of on-target pharmacodynamic activity [3].

Tumor xenograft Lactate modulation In vivo pharmacology

Chemical Substitution Pattern: N-Isopropylamino vs. Primary Amino – Impact on Downstream Synthetic Efficiency

CAS 491614-24-5 carries a pre-formed N-isopropylamino group at the 2-position of the thiophene ring. The closest commercially available analogs – diethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 321736-09-8, MW 257.31) and dimethyl 2-amino-5-methylthiophene-3,4-dicarboxylate (CAS 811865-16-4, MW 229.25) – bear a primary amino group at this position . The key differentiation is functional: the N-isopropyl group in CAS 491614-24-5 is directly carried through to the N1-isopropyl substituent of the thieno[2,3-d]pyrimidinedione core of AZD3965 [1]. Using a primary amino analog would require a late-stage N-isopropylation step with inherent challenges: competing N- vs. O-alkylation, potential quaternization, and the need for additional protecting group strategies. Literature precedent for similar thienopyrimidine syntheses indicates that pre-installation of the N-alkyl group at the thiophene stage can improve overall yields by 15-25% compared to post-cyclization N-alkylation approaches [2]. The mixed ethyl/methyl ester pattern additionally offers chemoselective deprotection options that symmetrical diethyl or dimethyl esters cannot provide.

N-alkylation efficiency Regioselectivity Process chemistry

Supply Chain and Purity Specifications: CAS 491614-24-5 Available at 95%+ and 98% Purity Grades from Multiple Vendors

CAS 491614-24-5 is stocked by multiple independent suppliers with documented purity specifications. Leyan (Shanghai) lists the compound at 98% purity (Product No. 1543003) . Delta-B offers 95%+ purity in 5g quantities [1]. BOC Sciences maintains the compound in its building block catalog as a stocked item . In contrast, the closest 2-amino analogs (CAS 321736-09-8 and CAS 811865-16-4) are also commercially available but at typically lower purities (95%) and are not associated with any clinically validated synthetic route . The availability of CAS 491614-24-5 in research-scale and bulk quantities from multiple suppliers reduces single-supplier dependency risk for procurement planning.

Chemical procurement Purity specification Supply availability

Optimal Application Scenarios for 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate (CAS 491614-24-5)


Medicinal Chemistry: Synthesis of AZD3965 and Structural Analogs for MCT1 Inhibitor SAR Studies

CAS 491614-24-5 is the established intermediate for constructing the thieno[2,3-d]pyrimidinedione core of AZD3965. Research groups pursuing structure-activity relationship (SAR) studies around the MCT1 pharmacophore can use this intermediate as a starting point for divergent synthesis of AZD3965 analogs with modifications at the N1-isopropyl, C3-methyl, C5-carbonyl, or C6-pyrazolylmethyl positions. The pre-installed isopropylamino group and mixed ester pattern provide the required substitution for direct elaboration to the clinical candidate scaffold [1]. Given that AZD3965 has demonstrated a Ki of 1.6 nM for MCT1 with 6-fold selectivity over MCT2 and has completed Phase I clinical evaluation [2], SAR studies built on this intermediate benefit from a clinically validated starting point.

Process Chemistry and CMC Development: Route Scouting and Impurity Profiling for MCT1-Targeted APIs

For contract research organizations (CROs) and pharmaceutical development teams engaged in chemistry, manufacturing, and controls (CMC) activities for MCT1 inhibitors, CAS 491614-24-5 serves as a key starting material or registered intermediate. The compound's well-defined structure (InChI Key GFDSNFJEIRXNSK-UHFFFAOYSA-N, canonical SMILES available), documented purity specifications (95-98%), and multi-vendor availability support process validation studies [1]. The mixed ester pattern enables stepwise deprotection strategies that can be optimized for industrial scale. Impurity reference standards derived from this intermediate are directly relevant to the AZD3965 impurity profile, supporting regulatory submissions [2].

Target Engagement and Biomarker Studies: Enabling MCT1 Pharmacodynamic Probe Synthesis

Investigators studying tumor lactate metabolism, the Warburg effect, or MCT1-mediated lactate shuttling in the tumor microenvironment can use this intermediate to synthesize AZD3965 as a tool compound for in vitro and in vivo target engagement studies. AZD3965 has been shown to increase intracellular lactate levels by 3.7- to 3.9-fold in hypoxic COR-L103 and NCI-H1048 SCLC cell lines [1], and to cause intratumoral lactate accumulation in Raji Burkitt's lymphoma xenografts [2]. These pharmacodynamic effects are directly attributable to MCT1 inhibition and provide a robust biomarker framework for preclinical studies. Access to the synthetic intermediate enables independent verification and use of the probe compound without reliance on commercial AZD3965 sources.

Combination Therapy Research: MCT1 Inhibition Plus Standard-of-Care or Novel Agents

Preclinical studies have demonstrated that combining AZD3965 with doxorubicin or rituximab enhances cell growth inhibition and cell death compared to monotherapy in haematological cancer models [1]. Additionally, AZD3965 has been shown to enhance radiosensitivity by reducing lactate transport [2], and to increase tumor immune cell infiltration when combined with immune checkpoint blockade approaches . Research groups conducting combination therapy studies can synthesize AZD3965 from CAS 491614-24-5 to ensure consistent compound quality and avoid batch-to-batch variability that may confound combination study interpretation. The established RP2D of 10 mg twice daily from the Phase I trial provides a clinically relevant dose benchmark for preclinical-to-clinical translation efforts .

Quote Request

Request a Quote for 3-Ethyl 4-Methyl 2-(Isopropylamino)-5-methylthiophene-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.